molecular formula C8H13NO2 B13158516 3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one

3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one

Cat. No.: B13158516
M. Wt: 155.19 g/mol
InChI Key: RKOOEQZXXPOJKG-UHFFFAOYSA-N
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Description

    3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one: , also known by its chemical formula , is a compound with a molecular weight of 155.19 g/mol.

  • The structure consists of a furan ring (4,5-dihydrofuran) attached to a 2-methylpropanone moiety via an amino group.
  • It is a colorless to pale yellow liquid with various applications in research and industry.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 2-methylpropan-1-one with hydroxylamine hydrochloride to form the oxime. Subsequent cyclization of the oxime with acid or base leads to the formation of the target compound.

      Reaction Conditions: These reactions typically occur under mild conditions, and the choice of acid or base influences the yield and selectivity.

      Industrial Production: While there isn’t extensive industrial production data available, research laboratories often synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: May have applications in drug discovery or as a precursor for pharmaceuticals.

      Industry: Limited industrial applications, but it could find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, as it varies based on the specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other furan-containing compounds, such as , share structural similarities.

      Uniqueness: The combination of the amino group, furan ring, and 2-methylpropanone moiety makes it distinct.

    Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.

    Properties

    Molecular Formula

    C8H13NO2

    Molecular Weight

    155.19 g/mol

    IUPAC Name

    3-amino-1-(2,3-dihydrofuran-4-yl)-2-methylpropan-1-one

    InChI

    InChI=1S/C8H13NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h5-6H,2-4,9H2,1H3

    InChI Key

    RKOOEQZXXPOJKG-UHFFFAOYSA-N

    Canonical SMILES

    CC(CN)C(=O)C1=COCC1

    Origin of Product

    United States

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